molecular formula C19H16N2O2 B3602319 4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid

4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid

Cat. No.: B3602319
M. Wt: 304.3 g/mol
InChI Key: SVUXUIKKMDLXDW-UHFFFAOYSA-N
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Description

4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a quinoline moiety fused with a pyrrole ring, making it a pyrroloquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the synthesis might start with the reaction of a substituted aniline with a suitable aldehyde to form an imine intermediate. This intermediate can then undergo cyclization in the presence of a catalyst to form the pyrroloquinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives, such as:

  • 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
  • 7-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
  • Quinolinyl-pyrazoles

Uniqueness

What sets 4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid apart is its specific combination of the pyrroloquinoline core with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-12-2-3-14-11-15-8-9-21(18(15)20-17(14)10-12)16-6-4-13(5-7-16)19(22)23/h2-7,10-11H,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUXUIKKMDLXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(CCN3C4=CC=C(C=C4)C(=O)O)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid
Reactant of Route 2
4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid
Reactant of Route 3
4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid
Reactant of Route 4
4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid
Reactant of Route 5
4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid
Reactant of Route 6
4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid

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